ethyl-2-phenylglycidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

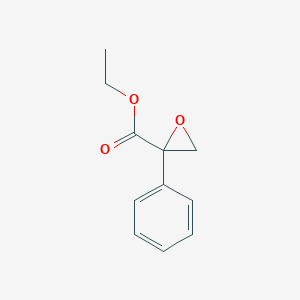

2-Phenyloxirane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C11H12O3. It is a member of the glycidic ester family, which are known for their applications in organic synthesis and pharmaceutical research . This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylic acid ester group, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyloxirane-2-carboxylic acid ethyl ester typically involves the reaction of phenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

- Temperature: 0-5°C

- Solvent: Dichloromethane

- Reaction Time: 2-3 hours

Industrial Production Methods

On an industrial scale, the production of 2-Phenyloxirane-2-carboxylic acid ethyl ester can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyloxirane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Reduction: The oxirane ring can be reduced to form diols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent

Reduction: Lithium aluminum hydride, ether as solvent

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst

Major Products Formed

Hydrolysis: Phenylacetic acid and ethanol

Reduction: 2-Phenyl-1,2-ethanediol

Substitution: Various substituted phenylacetic acid derivatives

Wissenschaftliche Forschungsanwendungen

2-Phenyloxirane-2-carboxylic acid ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenyloxirane-2-carboxylic acid ethyl ester involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups at specific positions on the phenylacetic acid backbone .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-3-phenyloxirane-2-carboxylic acid ethyl ester

- 2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester

- 2-Pyridinecarboxylic acid, ethyl ester

Uniqueness

2-Phenyloxirane-2-carboxylic acid ethyl ester is unique due to its combination of an oxirane ring and a carboxylic acid ester group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

Ethyl-2-phenylglycidate (EPG) is an organic compound notable for its applications in various chemical syntheses, particularly in the pharmaceutical industry. This article explores the biological activity of EPG, focusing on its enzymatic interactions, potential therapeutic uses, and relevant research findings.

This compound is a colorless to yellowish liquid with a fruity odor. Its molecular formula is C12H14O3, and it has been studied for its reactivity as an epoxide, which can undergo hydrolysis and other transformations under specific conditions.

Enzymatic Activity

Enzymatic Hydrolysis:

Research indicates that EPG can be hydrolyzed by various microbial strains, particularly those producing epoxide hydrolases (EH). For instance, Galactomyces geotrichum ZJUTZQ200 has shown significant activity in hydrolyzing EPG with high enantioselectivity. The optimal conditions for this bioconversion include specific substrate-to-cell ratios and pH levels, which greatly influence the enantiomeric excess (e.e.) and overall yield of the desired products.

| Strain | Enantioselectivity (E value) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| G. geotrichum ZJUTZQ200 | 49 | 95 | 8 |

| Pseudomonas putida | >99 | 48 | Variable |

The studies demonstrated that the highest enantioselectivity was achieved at a substrate/cell ratio of 5%, leading to an e.e. of over 99% for certain products derived from EPG .

Pharmacological Potential

Antiviral Activity:

Recent investigations have suggested that compounds related to EPG may exhibit antiviral properties. A study identified flavor/fragrance compositions, including derivatives of phenylglycidate, that inhibited the binding of SARS-CoV-2 to human ACE2 receptors. Although EPG itself was not directly tested, its structural relatives indicate a potential for similar biological activity .

Inhibition Studies:

EPG has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA), which are crucial in various physiological processes. In vitro studies reported that certain derivatives of EPG could serve as effective inhibitors of hCA, suggesting potential therapeutic applications in conditions where modulation of this enzyme is beneficial .

Case Studies

-

Chemoenzymatic Synthesis:

A notable case involved the use of EPG in the chemoenzymatic synthesis of taxol's C-13 side chain. The process utilized G. geotrichum as a biocatalyst to achieve high yields and selectivity for the desired enantiomeric form of the compound . -

Environmental Applications:

EPG's decomposition pathways have been studied using density functional theory (DFT), revealing insights into its stability and reactivity under environmental conditions. Understanding these pathways is essential for assessing the ecological impact of EPG and similar compounds .

Eigenschaften

IUPAC Name |

ethyl 2-phenyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-10(12)11(8-14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOCDASTSAUTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.